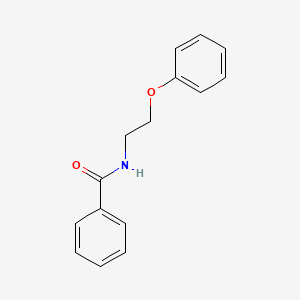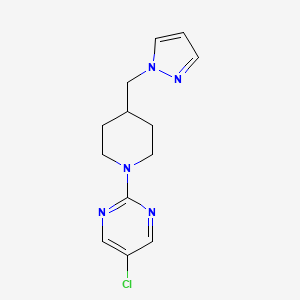
N-(2-fenoxietil)benzamida
Descripción general
Descripción
N-(2-phenoxyethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2-phenoxyethyl moiety
Aplicaciones Científicas De Investigación
N-(2-phenoxyethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds. .
Materials Science: The compound can be utilized in the development of advanced materials, including polymers and coatings, due to its structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other benzamide derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Benzamide derivatives have been shown to have anti-inflammatory properties and inhibit the cyclooxygenase (cox) enzymes . COX enzymes are involved in the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation and pain.
Pharmacokinetics
In silico adme prediction studies of similar carboxamide derivatives have shown good pharmacokinetic properties, including high gastrointestinal absorption, oral bioavailability, and low toxicity .
Result of Action
Similar benzamide derivatives have been shown to have anti-inflammatory properties . They inhibit the COX enzymes, reducing the production of prostaglandins and thereby potentially reducing inflammation and pain.
Action Environment
The action, efficacy, and stability of N-(2-phenoxyethyl)benzamide can be influenced by various environmental factors. For instance, pH and light can notably influence the toxicity of similar compounds . Additionally, the presence of other substances in the environment, such as serum proteins, can affect the compound’s bioavailability and efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing N-(2-phenoxyethyl)benzamide involves the reaction of benzoyl chloride with 2-phenoxyethylamine in the presence of a base such as pyridine. The reaction typically proceeds as follows:
- Dissolve 2-phenoxyethylamine and pyridine in an appropriate solvent, such as chloroform.
- Slowly add benzoyl chloride to the solution while maintaining the temperature at around 0°C.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Extract the product with chloroform, wash with water, and dry over anhydrous sodium sulfate.
- Purify the crude product by recrystallization from ethanol .
Industrial Production Methods: In industrial settings, the synthesis of N-(2-phenoxyethyl)benzamide can be optimized by using aqueous solutions to avoid the use of organic solvents. This method involves mixing benzoyl chloride or benzoic acid with 2-phenoxyethylamine and an alkali metal hydroxide in water. The product, being insoluble in water, can be easily separated and purified .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group.
Oxidation and Reduction: The benzamide moiety can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed with sodium hydroxide
Major Products:
Oxidation: Oxidation of the benzamide group can yield benzoic acid derivatives.
Reduction: Reduction can produce benzylamine derivatives.
Hydrolysis: Hydrolysis results in the formation of benzoic acid and 2-phenoxyethylamine
Comparación Con Compuestos Similares
- N-benzylbenzamide
- N-phenethylbenzamide
- N-benzyloxybenzamide
Comparison: N-(2-phenoxyethyl)benzamide is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and biological properties. Compared to N-benzylbenzamide and N-phenethylbenzamide, the phenoxyethyl group provides additional sites for chemical modification and enhances the compound’s solubility in organic solvents. This makes N-(2-phenoxyethyl)benzamide a versatile intermediate in synthetic chemistry .
Propiedades
IUPAC Name |
N-(2-phenoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(13-7-3-1-4-8-13)16-11-12-18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALKNVQWNNSMAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B2489482.png)

![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)



![5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2489492.png)
![6-chloro-N-[1-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2489493.png)

![3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2489495.png)
![1-cyclopropyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride](/img/structure/B2489499.png)
